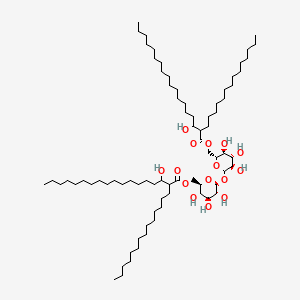
6,6'-Dicorynomycolyl trehalose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6'-Dicorynomycolyl trehalose, also known as this compound, is a useful research compound. Its molecular formula is C76H146O15 and its molecular weight is 1300 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vaccine Development
Immunoadjuvant Properties
6,6'-Dicorynomycolyl trehalose has been shown to enhance the immune response when used as an adjuvant in vaccine formulations. In studies involving tuberculosis vaccines, formulations containing this compound demonstrated improved immunogenicity and protective efficacy against Mycobacterium tuberculosis infections. For instance, when combined with specific antigens and other adjuvants like monophosphoryl lipid A, it significantly boosted the Th1 immune response, leading to a reduction in bacterial load and inflammation in animal models .
Formulation with Liposomes
The incorporation of this compound into liposomal formulations has been explored for its potential to improve vaccine stability and efficacy. Research indicates that this glycolipid can form stable lipid nanoparticles, which are crucial for delivering mRNA vaccines safely and effectively . The ability to reduce toxicity while enhancing immune responses positions this compound as a valuable component in modern vaccine strategies.
Antimicrobial Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Its structural characteristics enable it to disrupt microbial membranes, making it effective against both gram-positive and gram-negative bacteria. This compound has shown potential in treating infections caused by resistant strains of bacteria due to its unique mode of action .
Combination Therapies
In combination with other antimicrobial agents, this compound may enhance the overall efficacy of treatment regimens. For example, its use alongside traditional antibiotics could help overcome resistance mechanisms employed by certain bacterial strains . Further research is required to fully elucidate these synergistic effects.
Drug Delivery Systems
Lipid Nanoparticles
The application of this compound extends into the realm of drug delivery systems, particularly in the formulation of lipid nanoparticles. These nanoparticles can encapsulate hydrophobic drugs, improving their bioavailability and therapeutic effectiveness. The glycolipid's ability to stabilize these formulations while maintaining drug integrity is critical for developing effective therapeutic agents .
Topical Drug Delivery
This compound has also been investigated as a delivery vehicle for topical drugs. By forming solid lipid nanoparticles, it can facilitate the targeted delivery of therapeutic agents directly to affected areas on the skin, enhancing treatment outcomes for dermatological conditions .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
93379-98-7 |
|---|---|
Molekularformel |
C76H146O15 |
Molekulargewicht |
1300 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate |
InChI |
InChI=1S/C76H146O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-63(77)61(55-51-47-43-39-35-31-27-23-19-15-11-7-3)73(85)87-59-65-67(79)69(81)71(83)75(89-65)91-76-72(84)70(82)68(80)66(90-76)60-88-74(86)62(56-52-48-44-40-36-32-28-24-20-16-12-8-4)64(78)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h61-72,75-84H,5-60H2,1-4H3/t61?,62?,63?,64?,65-,66-,67-,68-,69+,70+,71-,72-,75+,76?/m1/s1 |
InChI-Schlüssel |
LFRXCNXVZHVRSE-QEUVOCHDSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCC)O)O)O)O)O)O)O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C(CCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCC)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCC)O)O)O)O)O)O)O)O |
Synonyme |
6,6'-dicorynomycolyl alpha, alpha'-trehalose 6,6'-dicorynomycolyl beta, beta'-trehalose 6,6'-dicorynomycolyl trehalose DCYMT S-TDCM trehalose 6,6'-dicorynomycolate trehalose dicorynomycolate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















